![molecular formula C18H14O5 B1210146 2-furancarboxylic acid (7-methyl-4-oxo-2,3-dihydro-1H-cyclopenta[c][1]benzopyran-9-yl) ester](/img/structure/B1210146.png)
2-furancarboxylic acid (7-methyl-4-oxo-2,3-dihydro-1H-cyclopenta[c][1]benzopyran-9-yl) ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-furancarboxylic acid (7-methyl-4-oxo-2,3-dihydro-1H-cyclopenta[c][1]benzopyran-9-yl) ester is a member of coumarins.
Wissenschaftliche Forschungsanwendungen
Cytotoxic Potential in Cancer Research
A study by Kossakowski et al. (2005) involved the synthesis and evaluation of derivatives of benzo[b]furancarboxylic acids, including compounds structurally similar to 2-furancarboxylic acid ester, for their cytotoxic potential against human cancer cell lines. Their research contributed to the understanding of these compounds' potential in cancer treatment research Kossakowski, Ostrowska, Hejchman, & Wolska, 2005.
Synthesis of Diuretics
Ohsugi et al. (1989) conducted synthetic studies on diuretics, including the preparation of 2,3-dihydro-2-benzo[b]furancarboxylic acid derivatives. These compounds, which are structurally related to the 2-furancarboxylic acid ester , demonstrated significant natriuretic activities in rats and mice Ohsugi, Fujioka, Harada, Nakamura, & Maeda, 1989.
Structural and Conformational Studies
A study by Ciolkowski et al. (2009) on chromane derivatives, which are closely related to the 2-furancarboxylic acid ester, focused on understanding their structural and conformational properties. This research is crucial for the development of new compounds with potential pharmacological applications Ciolkowski, Małecka, Modranka, & Budzisz, 2009.
Diels−Alder Reaction Studies
Padwa et al. (1997) investigated the Diels−Alder reaction of 5-Amino-2-furancarboxylic acid methyl ester, a compound structurally similar to 2-furancarboxylic acid ester. Their research contributes to the broader understanding of the reactivity of furan derivatives in organic synthesis Padwa, Dimitroff, Waterson, & Wu, 1997.
Antiproliferative Activity in Photochemotherapy
A study by Iester et al. (1995) on angelicin derivatives, which share structural similarities with 2-furancarboxylic acid ester, explored their antiproliferative activity in photochemotherapy. The compounds exhibited significant activity against Ehrlich ascites cells and T2 bacteriophage, highlighting their potential in cancer therapy Iester, Fossa, Menozzi, Mosti, Baccichetti, Marzano, & Simonato, 1995.
Natriuretic and Uricosuric Activities
Kitagawa et al. (1991) synthesized and tested various 4-oxo-4H-1-benzopyran-7-yl)oxy]acetic acids, similar to the 2-furancarboxylic acid ester, for their natriuretic and uricosuric activities. Some of these compounds showed potent activities, contributing to the development of new diuretics Kitagawa, Yamamoto, Katakura, Kanno, Yamada, Nagahara, & Tanaka, 1991.
Eigenschaften
Produktname |
2-furancarboxylic acid (7-methyl-4-oxo-2,3-dihydro-1H-cyclopenta[c][1]benzopyran-9-yl) ester |
|---|---|
Molekularformel |
C18H14O5 |
Molekulargewicht |
310.3 g/mol |
IUPAC-Name |
(7-methyl-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-9-yl) furan-2-carboxylate |
InChI |
InChI=1S/C18H14O5/c1-10-8-14-16(11-4-2-5-12(11)17(19)22-14)15(9-10)23-18(20)13-6-3-7-21-13/h3,6-9H,2,4-5H2,1H3 |
InChI-Schlüssel |
GNVMAYLULBCWMI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C3=C(CCC3)C(=O)O2)C(=C1)OC(=O)C4=CC=CO4 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



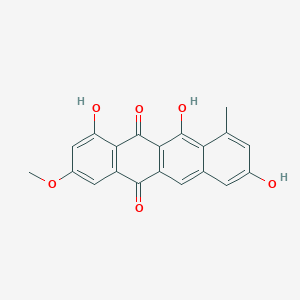
![3-[4-[(3-Carboxyphenyl)carbamoyl]thiazolidin-2-yl]sulfanyl-6-(1-hydroxyethyl)-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B1210064.png)
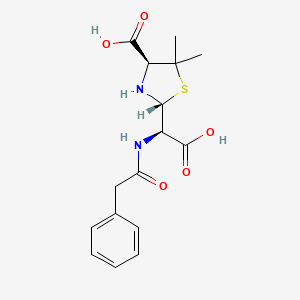
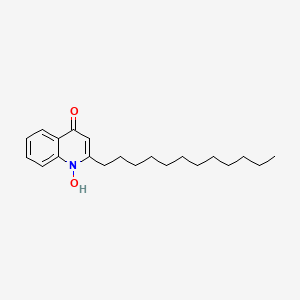
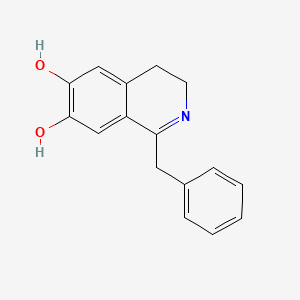
![5,10-Dimethyl-8,14,16-trioxatetracyclo[10.2.2.01,13.07,11]hexadeca-4,7(11),9-trien-15-one](/img/structure/B1210069.png)
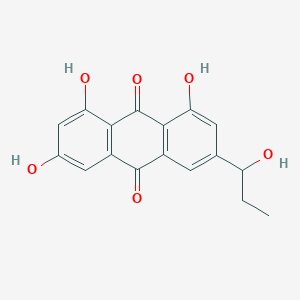
![2-Hydroxy-5-[[(5-methyl-2-furanyl)-oxomethyl]amino]benzoic acid](/img/structure/B1210074.png)
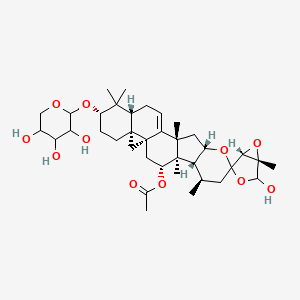
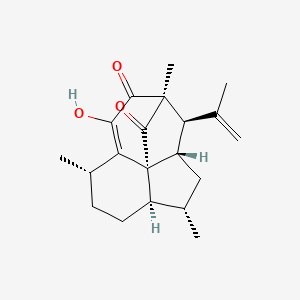
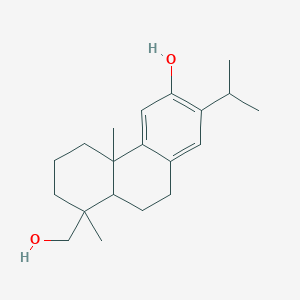
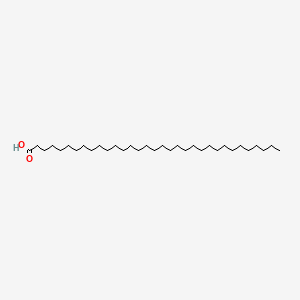
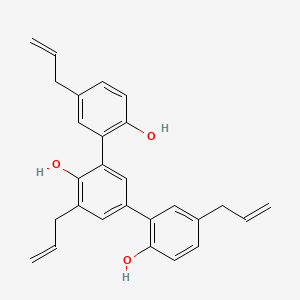
![(+)-(S)-Methylalpha-[[2-(2-thienyl)ethyl]amino]-alpha-(2-chlorophenyl)acetate](/img/structure/B1210086.png)